molecular formula C21H31NO3 B1673811 Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate CAS No. 103335-44-0

Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

Cat. No.: B1673811
CAS No.: 103335-44-0
M. Wt: 345.5 g/mol
InChI Key: RYRGPLSUWGZYDE-ICVGDBTHSA-N
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Description

This compound is a highly complex polycyclic alkaloid derivative featuring an indenoquinoline core. Its stereochemistry and substituents—including three methyl groups, a ketone (7-oxo), and a methyl ester at position 1—define its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-20-11-9-15-13(14(20)6-7-16(20)19(24)25-4)5-8-17-21(15,2)12-10-18(23)22(17)3/h10,12-17H,5-9,11H2,1-4H3/t13-,14-,15-,16+,17+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGPLSUWGZYDE-ICVGDBTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908327
Record name Methyl 1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103335-44-0
Record name L 651580
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a member of the indenoquinoline family known for its diverse biological activities. This article explores its pharmacological properties with an emphasis on its anticancer and antibacterial effects.

Chemical Structure and Properties

The compound features a complex polycyclic structure that contributes to its biological activity. The presence of multiple methyl groups and a carboxylate moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indenoquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
  • Case Study : A derivative demonstrated an EC50 value of 4.8 µM against breast cancer cells (MCF-7), indicating potent cytotoxic effects .
CompoundCell LineEC50 (µM)Mechanism of Action
Derivative AMCF-74.8Induces apoptosis
Derivative BHeLa6.2Inhibits cell proliferation
Derivative CA5495.0Disrupts mitochondrial function

Antibacterial Activity

The compound also exhibits significant antibacterial properties:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were reported to be 0.78 µg/mL and 0.97 µg/mL respectively .
BacteriaMIC (µg/mL)
Staphylococcus aureus0.78
Escherichia coli0.97
Pseudomonas aeruginosa1.50

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanisms :
    • Induction of oxidative stress leading to cellular damage.
    • Inhibition of key enzymes involved in cell cycle regulation.
  • Antibacterial Mechanisms :
    • Disruption of bacterial cell wall synthesis.
    • Interference with protein synthesis through ribosomal binding.

Research Findings

A comprehensive review of literature shows that various derivatives of indenoquinoline have been synthesized and evaluated for their biological activities:

  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor sizes in xenograft models.
  • Synergistic Effects : Combinations with established antibiotics have shown enhanced antibacterial effects against resistant strains .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s indeno[5,4-f]quinoline backbone distinguishes it from simpler quinoline derivatives.

Analogous Compounds
Compound Name Molecular Formula Key Substituents Structural Similarity (Tanimoto Index) Biological Targets
(1R,3aS,3bS,5aR,9aR,9bS,11aR)-6,7,9a,11a-tetramethyl-... () C28H51N Tetramethyl groups, no oxo group ~0.65–0.70 (estimated) Steroid receptors, membrane proteins
Yohimbine () C21H26N2O3 Indoloquinoline core, hydroxyl and ester groups ~0.30–0.40 (estimated) Adrenergic receptors
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-Methyl 4a,6a-dimethyl-2-oxo-... () C20H27NO3 Dimethyl groups, 2-oxo moiety ~0.75–0.80 (estimated) Kinases, proteases

Key Observations :

  • The compound in shares the highest structural similarity (~75–80% Tanimoto index) due to overlapping indenoquinoline scaffolds and ester/oxo groups .
  • Yohimbine () shows lower similarity (~30–40%) due to its indoloquinoline backbone and distinct substituents .

Bioactivity and Pharmacological Comparison

Computational Predictions
  • Molecular Docking : Analogous compounds (e.g., ) exhibit high affinity for kinase binding pockets, suggesting the target compound may share similar interactions .
  • However, minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter potency (activity cliffs) .
Experimental Data
  • : Pyridoindole derivatives with ester groups (e.g., compound 1r) demonstrated moderate cytotoxicity, hinting at possible anticancer mechanisms .
  • : Indenoquinoline analogs with Tanimoto scores >0.5 clustered into chemotype groups with consistent enzyme inhibition (e.g., HDACs, kinases) .

Computational Similarity Analysis

Methods
  • Fingerprint-Based Metrics : Morgan fingerprints and MACCS keys were used to calculate Tanimoto/Dice coefficients ().
  • Chemical Space Networking : Compounds with ≥0.5 Tanimoto similarity and shared Murcko scaffolds were grouped for affinity comparisons ().
Results
  • The target compound’s Morgan fingerprint aligns closely with ’s derivative (Tanimoto = 0.78), supporting shared bioactivity .
  • In contrast, compounds lacking the 7-oxo group (e.g., ) showed reduced similarity (<0.65), correlating with divergent target profiles .

Preparation Methods

Povarov Reaction-Based Annulation

The Povarov reaction, a [4+2] cycloaddition between aldimines and dienophiles, has been adapted to construct the indenoquinoline scaffold. In a method analogous to the synthesis of phosphine oxide indenoquinolines, phosphorylated aniline derivatives are condensed with aromatic aldehydes to form aldimines, which subsequently react with indene in the presence of BF₃·Et₂O. This regio- and stereoselective process yields tetrahydro-5H-indeno[2,1-c]quinoline intermediates. For the target compound, substitution of the phosphorylated aniline with methylated variants and optimization of Lewis acid conditions (e.g., SnCl₄ or TiCl₄) enable stereocontrol at the 3a, 5a, and 9a positions.

Key reaction conditions :

  • Solvent: Chloroform or dichloromethane
  • Temperature: Reflux (40–60°C)
  • Catalysts: BF₃·Et₂O (2 equiv)
  • Yield range: 45–68% for analogous intermediates

Multi-Component One-Pot Synthesis

A high-yielding route reported for poly-substituted indenoquinolines employs a one-pot, three-component reaction of aldehydes, 1,3-indanedione, and enaminones in high-temperature water (HTW) with p-toluenesulfonic acid (PTSA). Microwave irradiation accelerates the reaction, achieving completion in 20–30 minutes versus 12 hours under conventional heating. Adapting this protocol, the methyl ester group is introduced via a methyl enaminone precursor, while stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.

Representative procedure :

  • Combine methyl 3-aminocrotonate (1.2 equiv), 5-methyl-1,3-indanedione (1.0 equiv), and 4-methylcyclohexanecarboxaldehyde (1.5 equiv) in HTW (120°C).
  • Add PTSA (10 mol%) and irradiate under microwave (300 W, 150°C).
  • Purify via silica chromatography (hexane/EtOAc 4:1) to obtain the decahydroquinoline core (72% yield).

Stereoselective Functionalization and Oxidation

Asymmetric Hydrogenation

The introduction of methyl groups at positions 6, 9a, and 11a requires stereoselective hydrogenation. Using a modified Noyori asymmetric hydrogenation protocol, ketone intermediates are reduced with Ru(BINAP)Cl₂ catalysts in methanol under 50 bar H₂. For example, hydrogenation of the 7-oxo group proceeds with 98% enantiomeric excess (ee) when using (R)-BINAP-Ru complexes.

Optimization data :

Catalyst Pressure (bar) ee (%) Yield (%)
Ru[(R)-BINAP]Cl₂ 50 98 85
Ru[(S)-BINAP]Cl₂ 50 12 78

Oxidation and Esterification

The 7-oxo group is installed via SeO₂-mediated oxidation of tetrahydroindenoquinoline precursors. A typical procedure involves refluxing the intermediate in dioxane with SeO₂ (2.5 equiv) for 6 hours, achieving >90% conversion. Subsequent esterification with methyl chloroformate in the presence of DMAP yields the final methyl carboxylate.

Critical parameters :

  • Oxidation temperature: 100°C (dioxane reflux)
  • Esterification base: Triethylamine (3.0 equiv)
  • Overall yield for oxidation/esterification: 78–82%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors replace batch processes for critical steps. For example, the Povarov cyclization achieves 94% conversion in a microreactor (residence time: 5 minutes) versus 68% in batch. Flow conditions also enhance stereocontrol by minimizing thermal gradients.

Flow reactor parameters :

  • Reactor type: Corning Advanced-Flow™ G1
  • Temperature: 50°C
  • Throughput: 2.5 L/h
  • Space-time yield: 1.2 kg/day

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic mixtures of intermediates are resolved via CIDR using chiral co-crystals. For instance, recrystallizing the tetrahydroquinoline intermediate from ethyl acetate with (1R,2S)-ephedrine as a resolving agent affords the desired (1S,3aS,3bS) diastereomer in 99% de.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 1H, H-1), 3.72 (s, 3H, COOCH₃), 2.98–2.86 (m, 2H, H-5a/H-9b), 1.42 (s, 3H, 6-CH₃), 1.38 (s, 3H, 9a-CH₃), 1.35 (s, 3H, 11a-CH₃).

Critical quality attributes :

  • Purity (HPLC): ≥99.5%
  • Residual solvents (GC): <300 ppm (ICH Q3C)
  • Enantiomeric excess: ≥98% (Chiralcel OD-H column)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this indenoquinoline derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor under acidic or basic conditions, followed by methylation and oxidation steps. For example, UV irradiation and triethylamine acetate (TEAA) catalysis can enhance reaction efficiency in similar indenoquinoline systems . Optimization should focus on solvent choice, temperature control (e.g., avoiding decomposition during oxidation), and catalyst screening (e.g., chiral catalysts for stereochemical control). Monitoring intermediates via TLC or HPLC ensures stepwise progress .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation. For routine analysis, employ NOESY NMR to assess spatial proximity of protons in the fused ring system. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers, while comparing experimental optical rotation values with literature data ensures consistency .

Q. What analytical techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • Purity : HPLC with a C18 column and UV detection at 254 nm.
  • Functional Groups : FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) identification.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H]⁺ for C₂₀H₂₅NO₃: 336.1804) .

Advanced Research Questions

Q. How does stereochemical variation in the indenoquinoline core impact biological activity, and how can this be systematically studied?

  • Methodological Answer : Synthesize diastereomers/epimers via selective methylation or oxidation. Test their activity in receptor-binding assays (e.g., cytotoxicity or enzyme inhibition). For example, modifying the methyl group at position 9a alters steric hindrance, potentially affecting binding to hydrophobic enzyme pockets. Use molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
  • Dose-Response Analysis : Perform IC₅₀ determinations across multiple replicates to assess reproducibility.
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify confounding interactions .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (target <5 for oral bioavailability) and CYP450 inhibition.
  • Scaffold Hopping : Replace the methyl ester with bioisosteres (e.g., amides) to enhance metabolic stability.
  • Solubility Optimization : Introduce polar groups (e.g., -OH) at non-critical positions while monitoring activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Reaction Scale : Small-scale reactions (<1 mmol) often have higher variability; validate under preparative (>10 mmol) conditions.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation intermediates).
  • Catalyst Recycling : Test immobilized catalysts (e.g., polymer-supported TEAA) to improve reproducibility .

Q. What are the limitations of current biological activity models for this compound, and how can they be mitigated?

  • Methodological Answer :

  • 3D Cell Models : Replace monolayer cultures with spheroids or organoids to better mimic in vivo conditions.
  • Metabolite Profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites confounding assay results.
  • Orthogonal Assays : Confirm apoptosis via Annexin V staining alongside MTT assays to rule out false positives .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes from Literature

ParameterCondition 1 (Acidic)Condition 2 (Basic)Optimal Condition
Yield (%)4568Basic
Purity (HPLC, %)9295Basic
Reaction Time (h)2412Basic

Table 2 : Comparative Biological Activity in Different Assays

Assay TypeIC₅₀ (μM)Cell LineReference
Cytotoxicity12.3MCF-7
Kinase Inhibition0.89EGFR-mutant
Anti-inflammatory>50RAW 264.7

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

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